Cas no 1361657-74-0 (4,2',4',6'-Tetrachlorobiphenyl-2-ethanone)

4,2',4',6'-Tetrachlorobiphenyl-2-ethanone Chemical and Physical Properties
Names and Identifiers
-
- 4,2',4',6'-Tetrachlorobiphenyl-2-ethanone
-
- Inchi: 1S/C14H8Cl4O/c15-9-1-2-11(8(5-9)3-4-19)14-12(17)6-10(16)7-13(14)18/h1-2,4-7H,3H2
- InChI Key: KCKDCVVHXPQEIK-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1C1C=CC(=CC=1CC=O)Cl)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 300
- Topological Polar Surface Area: 17.1
- XLogP3: 5.5
4,2',4',6'-Tetrachlorobiphenyl-2-ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011005666-1g |
4,2',4',6'-Tetrachlorobiphenyl-2-ethanone |
1361657-74-0 | 97% | 1g |
1,534.70 USD | 2021-07-05 | |
Alichem | A011005666-250mg |
4,2',4',6'-Tetrachlorobiphenyl-2-ethanone |
1361657-74-0 | 97% | 250mg |
484.80 USD | 2021-07-05 | |
Alichem | A011005666-500mg |
4,2',4',6'-Tetrachlorobiphenyl-2-ethanone |
1361657-74-0 | 97% | 500mg |
782.40 USD | 2021-07-05 |
4,2',4',6'-Tetrachlorobiphenyl-2-ethanone Related Literature
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
Additional information on 4,2',4',6'-Tetrachlorobiphenyl-2-ethanone
Comprehensive Overview of 4,2',4',6'-Tetrachlorobiphenyl-2-ethanone (CAS No. 1361657-74-0)
4,2',4',6'-Tetrachlorobiphenyl-2-ethanone (CAS No. 1361657-74-0) is a chlorinated organic compound that has garnered significant attention in the fields of environmental science, material research, and chemical synthesis. This compound, characterized by its unique tetrachlorinated biphenyl structure, is often studied for its potential applications in advanced material development and as an intermediate in specialized chemical reactions. Researchers and industry professionals frequently search for information on its synthesis methods, physicochemical properties, and environmental impact, making it a topic of ongoing scientific interest.
The molecular structure of 4,2',4',6'-Tetrachlorobiphenyl-2-ethanone features a biphenyl core with chlorine atoms at the 4, 2', 4', and 6' positions, along with an ethanone functional group. This arrangement contributes to its thermal stability and lipophilicity, properties that are critical for its behavior in various applications. Recent studies have explored its potential role in green chemistry initiatives, where its degradability and interaction with other compounds are under scrutiny. Keywords such as "chlorinated biphenyl derivatives" and "organic synthesis intermediates" are commonly associated with this compound in academic literature.
In the context of environmental monitoring, 4,2',4',6'-Tetrachlorobiphenyl-2-ethanone is sometimes analyzed as part of broader investigations into persistent organic pollutants (POPs). While it is not classified as a high-risk substance, its presence in ecosystems is monitored due to the potential for bioaccumulation. Researchers often inquire about its degradation pathways and analytical detection methods, which are essential for assessing its environmental footprint. Tools like gas chromatography-mass spectrometry (GC-MS) are frequently employed to detect and quantify this compound in complex matrices.
From an industrial perspective, 4,2',4',6'-Tetrachlorobiphenyl-2-ethanone is valued for its role in the synthesis of more complex molecules. Its reactivity with nucleophiles and electrophiles makes it a versatile building block in pharmaceutical research and agrochemical development. Searches related to its commercial availability and handling guidelines are common among chemists and procurement specialists. Additionally, its solubility profiles and storage conditions are frequently discussed in technical datasheets to ensure safe and effective use.
The scientific community continues to explore the potential of 4,2',4',6'-Tetrachlorobiphenyl-2-ethanone in emerging fields such as nanotechnology and renewable energy. Its structural properties make it a candidate for use in organic semiconductors and catalysis, areas that are gaining traction due to their relevance to sustainable technologies. As interest in eco-friendly chemical processes grows, this compound may play a role in the development of greener alternatives to traditional materials.
In summary, 4,2',4',6'-Tetrachlorobiphenyl-2-ethanone (CAS No. 1361657-74-0) is a compound of multifaceted interest, bridging gaps between environmental science, industrial chemistry, and cutting-edge research. Its unique chlorination pattern and functional group versatility ensure its continued relevance in both academic and applied settings. For those seeking detailed information, resources on its spectroscopic data, regulatory status, and synthetic routes are widely available in specialized databases and journals.
1361657-74-0 (4,2',4',6'-Tetrachlorobiphenyl-2-ethanone) Related Products
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)




